Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride
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Overview
Description
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2 It is a derivative of the morphanthridine class of compounds, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 5,6-dihydro-5-(2-piperidinoethyl)-morphanthridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form secondary amines
Substitution: Nucleophilic substitution reactions on the piperidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential interactions with biological macromolecules
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Ion Channels: Modulation of ion channel activity, affecting cellular signaling
Comparison with Similar Compounds
Similar Compounds
Morphine: An opioid analgesic with a similar core structure but different functional groups
Codeine: Another opioid with structural similarities but distinct pharmacological properties
Papaverine: A vasodilator with a related chemical structure
Uniqueness
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
110531-90-3 |
---|---|
Molecular Formula |
C21H28Cl2N2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(2-piperidin-1-ylethyl)-6,11-dihydrobenzo[c][1]benzazepine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-6-12-22(13-7-1)14-15-23-17-20-10-3-2-8-18(20)16-19-9-4-5-11-21(19)23;;/h2-5,8-11H,1,6-7,12-17H2;2*1H |
InChI Key |
SEHWPBKATSKHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CC3=CC=CC=C3CC4=CC=CC=C42.Cl.Cl |
Origin of Product |
United States |
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